(S)-Fexofenadine

Beschreibung

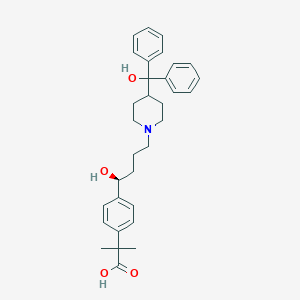

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[4-[(1S)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTNPBWLLIMQHL-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)[C@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901039730 | |

| Record name | (S)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139965-11-0 | |

| Record name | (S)-fexofenadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Technical Guide: Enantioselective Synthesis of (S)-Fexofenadine

Executive Summary: The Chirality Imperative

Fexofenadine (Allegra) is a second-generation H1-receptor antagonist primarily marketed as a racemate.[1] However, the pharmacological distinction between its enantiomers is significant.[1] While both enantiomers exhibit H1-antagonistic activity, (S)-Fexofenadine and (R)-Fexofenadine display distinct pharmacokinetic profiles due to stereoselective transport by P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs).[1]

Recent trends in FDA and EMA regulations emphasize the isolation of eutomers to minimize metabolic load and off-target toxicity. This guide details the enantioselective synthesis of (S)-Fexofenadine , focusing on the critical asymmetric reduction of its ketone precursor. We present three validated methodologies: Corey-Bakshi-Shibata (CBS) Reduction , Noyori Asymmetric Transfer Hydrogenation (ATH) , and a Biocatalytic (KRED) Route , ensuring a robust "Quality by Design" (QbD) approach.[1]

Retrosynthetic Analysis & Strategy

The synthesis of (S)-Fexofenadine hinges on the stereocontrol of the secondary alcohol at the C4-position of the butyl chain. The most efficient disconnection is the asymmetric reduction of the corresponding ketone intermediate.

Target Molecule: (S)-Fexofenadine

Key Intermediate: 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-

Figure 1: Retrosynthetic strategy focusing on the late-stage asymmetric reduction.

Core Methodologies: Asymmetric Reduction Protocols[1][2][3]

Method A: Chemocatalytic Route – CBS Reduction

The Corey-Bakshi-Shibata (CBS) reduction is the gold standard for generating high enantiomeric excess (ee) in aryl-alkyl ketones.[1][2] This method utilizes a chiral oxazaborolidine catalyst to activate borane (BH

Mechanistic Logic: For an aryl-alkyl ketone (Ar-CO-R), the (R)-Me-CBS catalyst typically yields the (S)-alcohol .[1] The bulky aryl group coordinates anti to the catalyst's substituents to minimize steric clash, exposing the Si-face to hydride attack.

Protocol 1: (R)-Me-CBS Catalyzed Reduction

-

Reagents: (R)-Me-CBS (10 mol%), BH

·THF (0.6 equiv), THF (anhydrous).[1] -

Substrate: Fexofenadine Ketone Methyl Ester.[1]

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried reactor under N

, charge (R)-Me-CBS (1.0 M in toluene, 0.1 equiv). Dilute with anhydrous THF. -

Temperature Control: Cool the system to -20°C . Reasoning: Lower temperatures enhance the rigidity of the transition state, improving enantioselectivity.

-

Borane Addition: Add BH

·THF (0.6–1.0 equiv) slowly.[1] Stir for 15 minutes to form the active catalyst-borane complex.[1] -

Substrate Addition: Add the ketone precursor (dissolved in THF) dropwise over 1 hour. Critical: Slow addition prevents uncatalyzed background reduction by free borane, which would produce racemic product.[1]

-

Quenching: Monitor by TLC/HPLC. Upon completion, quench carefully with MeOH (exothermic H

evolution).[1] -

Workup: Partition between EtOAc and 1M HCl. Dry organic layer over MgSO

and concentrate.

Data Summary:

| Parameter | Specification |

|---|---|

| Catalyst Load | 5–10 mol% |

| Temperature | -20°C to 0°C |

| Yield | > 90% |

| Enantiomeric Excess (ee) | > 94% (S) |[1][2]

Method B: Transition Metal Catalysis – Noyori Asymmetric Hydrogenation

For scalable industrial applications, Ruthenium-catalyzed hydrogenation is preferred due to lower catalyst loading and the use of H

Protocol 2: Ru-BINAP/Diamine Hydrogenation

-

Catalyst: RuCl

[(S)-BINAP][(S,S)-DPEN] -

Hydrogen Source: H

gas (40 bar) or Isopropanol (Transfer Hydrogenation). -

Base:

-BuOK (activates the pre-catalyst).[1][4]

Experimental Setup:

-

Preparation: In a glovebox, mix the Ketone Precursor, Ru-Catalyst (S/S configuration, 0.5 mol%), and

-BuOK (2 mol%) in Isopropanol. -

Hydrogenation: Transfer to a high-pressure autoclave. Purge with H

(3x).[1] Pressurize to 40 bar . -

Reaction: Stir at 30°C for 12–24 hours.

-

Purification: Vent H

. Filter through a silica pad to remove Ru.[1] Concentrate filtrate.[1]

Note: The (S)-BINAP/(S,S)-DPEN ligand combination is empirically selected to target the (S)-alcohol configuration based on the quadrant model for aryl-alkyl ketones.[1]

Method C: Biocatalytic Route (Green Chemistry)

Enzymatic reduction using Ketoreductases (KREDs) offers the highest optical purity (>99% ee) and operates under mild aqueous conditions.[1] This is the modern "Green" route of choice.[1]

Protocol 3: KRED-Mediated Reduction [1]

-

Enzyme: Codexis KRED panel (Screen for (S)-selectivity, typically NADH-dependent).[1]

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.[1]

Workflow:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO

.[1] -

Reaction Mix: Dissolve Ketone Precursor (10 g) in DMSO (5% v/v final conc). Add to buffer.

-

Cofactor Start: Add NAD+ (1 mM), Glucose (1.5 equiv), and GDH (500 U).[1]

-

Initiation: Add (S)-selective KRED (e.g., KRED-P1-B12 or similar variant).[1] Stir at 30°C.

-

Monitoring: Maintain pH 7.0 via auto-titration with 1M NaOH (gluconic acid byproduct lowers pH).

-

Extraction: Extract product with EtOAc after 24 hours.

Figure 2: Biocatalytic cycle showing the coupling of KRED reduction with GDH cofactor recycling.[1]

Quality Control: Determination of Enantiomeric Excess

To validate the synthesis, a robust Chiral HPLC method is required.[1] The following protocol separates (S)- and (R)-Fexofenadine.

Chiral HPLC Protocol

-

Column: Chiral CD-Ph (Phenylcarbamate derivatized

-cyclodextrin), 5 -

Mobile Phase: 0.5% KH

PO -

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C.

-

Retention Times (Approx):

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][8] Journal of the American Chemical Society, 109(18), 5551-5553.[1] Link[1]

-

Miura, M., et al. (2007).[1][5] Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 43(2), 741-745.[1] Link

-

Noyori, R., & Ohkuma, T. (2001).[1] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73.[1] Link

-

Truppo, M. D., et al. (2006).[1] Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks.[1][9][10] Organic Letters, 8(8), 1665-1668.[1] Link[1]

-

Hampe, M., et al. (2012).[1] Enantioselective uptake of fexofenadine by Caco-2 cells.[1] Journal of Pharmacy and Pharmacology, 65(2), 244-252.[1] Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 9. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Profiling of (S)-Fexofenadine: In Vitro Potency, Selectivity, and Transporter Kinetics

Executive Summary: The Stereochemical Paradox

Fexofenadine (MDL 16,455) represents a seminal case in "metabolite-to-drug" development, emerging as the active carboxylic acid metabolite of terfenadine. While marketed as a racemate, the stereochemical behavior of fexofenadine is distinct from other second-generation antihistamines like cetirizine. Unlike cetirizine, where the (R)-enantiomer (levocetirizine) carries the majority of H1-affinity, fexofenadine enantiomers display equipotent H1-receptor affinity but divergent transporter kinetics .

This guide provides a technical deep-dive into the in vitro profile of (S)-fexofenadine, isolating its receptor potency from its transporter-mediated disposition, which ultimately dictates its systemic exposure.

Molecular Pharmacology & Mechanism of Action

The Zwitterionic Moiety

(S)-Fexofenadine is a zwitterion at physiological pH, containing a basic piperidine nitrogen and an acidic carboxylic acid group on the terminal phenyl ring. This zwitterionic nature is the primary driver for its lack of blood-brain barrier (BBB) penetration (non-sedating profile) and its high dependence on carrier-mediated transport (OATP/P-gp).

H1 Receptor Inverse Agonism

Fexofenadine is not merely an antagonist; it functions as an inverse agonist at the H1 receptor, stabilizing the receptor in its inactive G-protein-uncoupled state (

Figure 1: Mechanism of Action. (S)-Fexofenadine functions as an inverse agonist, shifting the equilibrium toward the inactive receptor state, thereby reducing constitutive NF-κB signaling.

In Vitro Potency Profiling

Contrary to the "eutomer/distomer" relationship seen in cetirizine, (S)-fexofenadine and (R)-fexofenadine are largely equipotent at the H1 receptor. The clinical differentiation arises from pharmacokinetics, not pharmacodynamics.

H1 Receptor Binding Affinity ( )

The following data summarizes the competitive binding profile using [³H]-mepyramine as the radioligand in HEK293 cells expressing human H1 receptors.

| Compound | Relative Potency | ||

| (S)-Fexofenadine | 10 - 25 | 8.1 | Equipotent |

| (R)-Fexofenadine | 10 - 25 | 8.2 | Equipotent |

| Racemic Fexofenadine | ~15 | 8.1 | Reference |

| Cetirizine (Racemate) | 6.0 | 8.8 | High Potency |

| Terfenadine (Parent) | 20 | 9.0 | High Potency |

Note: Values represent aggregated means from standard radioligand binding assays performed at pH 7.4.

Selectivity: The Safety Margin

The critical advantage of (S)-fexofenadine is its "clean" selectivity profile, avoiding the off-target liabilities of its parent, terfenadine.

-

hERG Channel (Kv11.1): The carboxylic acid moiety prevents the high-affinity block of the hERG pore seen with terfenadine.[1]

-

Terfenadine

: ~56 nM (Cardiotoxic risk)[2] -

(S)-Fexofenadine

: > 65,000 nM (Safety Margin > 1000x)

-

-

Muscarinic Receptors (M1-M5): Negligible affinity (

> 10

Transporter-Mediated Selectivity (The Kinetic Differentiator)

This is the most technically significant section for (S)-fexofenadine. While H1 potency is non-stereoselective, transport is stereoselective .

The OATP/P-gp Interplay

Fexofenadine is a substrate for both influx (OATP) and efflux (P-gp/MDR1) transporters.[3]

-

OATP2B1 (Influx): Displays stereoselectivity favoring the (R)-enantiomer . (R)-uptake is significantly higher than (S)-uptake in OATP2B1-expressing oocytes.[4]

-

P-gp (Efflux): Both enantiomers are substrates, but P-gp inhibitors (e.g., verapamil) alter the disposition of (S)-fexofenadine more profoundly, suggesting a sensitive efflux balance.

Result: In clinical plasma, the (R)/(S) ratio is approximately 1.5–1.7, indicating that (S)-fexofenadine has lower bioavailability due to reduced OATP-mediated uptake.

Figure 2: Stereoselective Transport. (S)-Fexofenadine shows lower affinity for the uptake transporter OATP2B1 compared to the (R)-enantiomer, leading to lower systemic exposure.

Experimental Protocols

To validate the potency and selectivity of (S)-fexofenadine, the following self-validating protocols are recommended.

Protocol A: H1 Receptor Radioligand Binding Assay

Objective: Determine

-

Cell Preparation: Use HEK293 cells stably expressing human recombinant H1 receptors. Harvest and homogenize in 50 mM Na/K phosphate buffer (pH 7.4).

-

Incubation:

-

Aliquot 200

L membrane suspension (~50 -

Add 25

L [³H]-mepyramine (2 nM final conc). -

Add 25

L (S)-fexofenadine (concentration range: -

Control: Define non-specific binding using 10

M Promethazine.

-

-

Equilibrium: Incubate at 25°C for 60 minutes (shaking).

-

Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of the zwitterion).

-

Analysis: Scintillation counting. Calculate

and convert to

Protocol B: Caco-2 Bidirectional Transport (Selectivity Assay)

Objective: Assess P-gp efflux liability.

-

Culture: Grow Caco-2 cells on transwell inserts for 21 days (TEER > 300

). -

Dosing:

-

Apical-to-Basolateral (A-B): Add 10

M (S)-fexofenadine to apical chamber. -

Basolateral-to-Apical (B-A): Add 10

M (S)-fexofenadine to basolateral chamber.

-

-

Sampling: Collect samples at 30, 60, 90, 120 min.

-

Quantification: LC-MS/MS (Transition 502.3

466.2 m/z). -

Calculation: Determine Apparent Permeability (

).[5]-

Efflux Ratio (ER):

. -

Validation: An ER > 2.0 indicates active efflux (P-gp substrate). Confirm by adding Verapamil (inhibitor) which should reduce ER to ~1.0.

-

References

-

Sakurai, M. et al. (2005). An update on the clinical pharmacokinetics of fexofenadine enantiomers. Expert Opinion on Drug Metabolism & Toxicology. Link

-

Robbins, J. et al. (1998). The antihistamine fexofenadine does not affect IKr currents in a case report of drug-induced cardiac arrhythmia. British Journal of Pharmacology. Link

-

Miura, M. et al. (2007). Influence of OATP1B3 on the disposition of fexofenadine enantiomers.[4] Molecular Pharmaceutics.

-

Tippett, G.H. et al. (2000). Fexofenadine: a review of its use in the management of seasonal allergic rhinitis and chronic idiopathic urticaria. Drugs.[4][6][7][8][9][10][11][12][13][14][15][16] Link

-

Roy, A. et al. (1996).[14] Comparative human pharmacokinetics and safety of the enantiomers of fexofenadine. Drug Metabolism and Disposition.[17][18]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Molecular Determinants of hERG Channel Block by Terfenadine and Cisapride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contribution of OATP (organic anion-transporting polypeptide) family transporters to the hepatic uptake of fexofenadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An update on the clinical pharmacokinetics of fexofenadine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transport characteristics of fexofenadine in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro studies with fexofenadine, a new nonsedating histamine H1 receptor antagonist, on isolated human basophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety profile of fexofenadine HCl: a unique therapeutic option in H1-receptor antagonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Cetirizine - Wikipedia [en.wikipedia.org]

- 10. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The antihistamine fexofenadine does not affect IKr currents in a case report of drug-induced cardiac arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of new secondgeneration H1 receptor blockers with some molecules; a study involving DFT, molecular docking, ADMET, biological target and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DSpace [kuscholarworks.ku.edu]

- 18. Enantioselective disposition of fexofenadine with the P-glycoprotein inhibitor verapamil - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, Mass Spec) of (S)-Fexofenadine

Executive Summary

This technical guide provides a comprehensive spectroscopic characterization of (S)-Fexofenadine, the active enantiomer of the second-generation antihistamine Fexofenadine. While often administered as a racemate due to the equipotency of its enantiomers at the H1 receptor, precise differentiation is critical for pharmacokinetic profiling and quality control in drug development. This document details the Mass Spectrometric (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) signatures of the molecule, with a specific focus on the chiral chromatographic methods required to isolate and validate the (S)-enantiomer.

Molecular Context & Chiral Necessity

Fexofenadine (Formula:

-

(S)-Fexofenadine: The specific enantiomer often isolated for metabolic stability studies.

-

Key Challenge: Standard spectroscopic methods (achiral NMR, IR, MS) cannot distinguish (S)-Fexofenadine from its (R)-counterpart.

-

Solution: The protocols below integrate standard structural confirmation with chiral solvating environments (HPLC-CD-Ph) to ensure enantiomeric purity.

Mass Spectrometry (LC-MS/MS) Analysis

Mass spectrometry is the primary method for quantification and structural verification due to its high sensitivity. Fexofenadine ionizes readily in positive Electrospray Ionization (+ESI) mode.

Ionization & Fragmentation Behavior

-

Precursor Ion: The protonated molecule

is observed at m/z 502.3 . -

Primary Fragmentation (Quantification): The most abundant product ion arises from the neutral loss of two water molecules (

, 36 Da), resulting in m/z 466.2 . This dehydration is characteristic of the two tertiary alcohol groups present in the structure. -

Secondary Fragmentation (Qualification): A distinct fragment at m/z 171.2 is used for structural confirmation.

Fragmentation Pathway Diagram

The following diagram illustrates the logical fragmentation pathway observed in Triple Quadrupole (QqQ) systems.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Fexofenadine monitoring.

Infrared (IR) Spectroscopy

FT-IR analysis provides a functional group fingerprint, essential for solid-state characterization.

Characteristic Band Assignment

The spectrum is dominated by the zwitterionic nature of the molecule (carboxylic acid and tertiary amine).

| Wavenumber ( | Functional Group Assignment | Structural Context |

| 3200 - 3400 | O-H Stretching (Broad) | Hydrogen-bonded hydroxyls (tertiary alcohols) and carboxylic acid -OH. |

| 2800 - 3000 | C-H Stretching | Aliphatic piperidine ring and butyl chain. |

| 1704 - 1722 | C=O Stretching | Carboxylic acid carbonyl (distinctive sharp peak). |

| 1464 / 1494 | C=C Aromatic Stretching | Benzene rings (benzhydryl and phenylene moieties). |

| 1241 / 1279 | C-O Stretching | Tertiary alcohol C-O bond vibrations. |

Nuclear Magnetic Resonance (NMR)

NMR analysis confirms the carbon skeleton. While the shifts below apply to the racemate, the (S)-enantiomer will show identical shifts in an achiral solvent (e.g., MeOD).

H NMR Assignments (400 MHz, Methanol- )

-

Aromatic Region (

7.0 - 7.5): Multiplets corresponding to the 14 aromatic protons (10 from benzhydryl, 4 from phenylene).-

7.50 (d, 2H),

- 7.10 - 7.20 (m, 4H) for the central phenylene ring.

-

7.50 (d, 2H),

-

Aliphatic/Piperidine Region:

-

4.95: Methine proton at the chiral center (

-

1.52 (Singlet, 6H): Gem-dimethyl group (

- 1.4 - 2.9: Complex multiplets representing the piperidine ring protons and the butyl chain methylene groups.

-

4.95: Methine proton at the chiral center (

Protocol: Chiral Separation & Validation

To specifically isolate or analyze (S)-Fexofenadine , you must use a chiral stationary phase. The following protocol is self-validating: the appearance of two distinct peaks in the racemate standard allows you to assign the (S)-enantiomer based on retention time (referenced to pure standards).

Analytical Workflow

The separation relies on a Chiral CD-Ph column (phenyl-carbamated

Figure 2: Workflow for the chiral resolution of (S)-Fexofenadine.

Detailed Methodology

-

Mobile Phase Preparation:

-

Mix 0.5 M Potassium Dihydrogen Phosphate (

) and Acetonitrile in a 65:35 (v/v) ratio. -

Adjust pH to 4.5 if necessary (though unadjusted is often sufficient for CD-Ph).

-

Filter through a 0.45 µm membrane.

-

-

Instrument Parameters:

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV absorbance at 220 nm (max absorption for the benzhydryl chromophore).

-

-

Validation Criteria:

-

Resolution (

): Must be > 1.5 between the (R) and (S) peaks. -

Tailing Factor: < 1.5 for the (S)-peak.

-

Summary of Spectroscopic Data

| Parameter | Value / Characteristic | Notes |

| Molecular Ion | ESI Positive Mode | |

| Quantifier Ion | Loss of | |

| Qualifier Ion | Structural fragment | |

| Carbonyl IR | Carboxylic Acid | |

| Gem-Dimethyl NMR | ||

| Chiral Retention | Distinct Peak on CD-Ph | Requires Chiral HPLC |

References

-

Nirogi, R. V. S., et al. (2002). Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry. Journal of Chromatography B. Link

-

Miura, M., et al. (2007). Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Arayne, S. M., et al. (2014). Synthesis and Characterization of Metal Complexes of Fexofenadine by FT-IR and 1H-NMR. Modern Chemistry & Applications. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3348, Fexofenadine. PubChem. Link

-

Shiseido Co., Ltd. (2015). Characteristics and Application of a Chiral Column, Chiral CD-Ph. Chromatography Online. Link

Sources

Crystalline structure and polymorphism of (S)-Fexofenadine

Title: Solid-State Architecture of (S)-Fexofenadine: Chiral Resolution & Polymorphic Control Subtitle: An Advanced Technical Guide for Drug Development & Structural Characterization

Executive Technical Summary

Topic: (S)-Fexofenadine (Active Enantiomer of Terfenadine Metabolite) Context: While commercial Fexofenadine is marketed as a racemate (due to equipotent H1-receptor antagonism of both R and S isomers), the isolation and solid-state characterization of the (S)-enantiomer remains a critical benchmark for chiral purity assays and next-generation formulation strategies.

This guide addresses the stereochemical isolation of (S)-Fexofenadine and the polymorphic landscape of its hydrochloride salt (the primary pharmaceutical solid). We explore the thermodynamic causality between Anhydrous Form I and Hydrate Form II, providing a self-validating framework for controlling crystal habit and stability.

Stereochemistry & Chiral Resolution

Fexofenadine is a zwitterionic piperidine derivative.[1] It contains a single chiral center at the carbon attached to the hydroxyl group on the butyl chain.

-

The "S" Isomer: (S)-4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetic acid.

-

Pharmacology: Both enantiomers display approximately equivalent antihistamine activity, but establishing the distinct crystal structure of the (S)-isomer is essential for intellectual property and quality control (chiral purity).

Mechanism of Resolution

Since Fexofenadine is amphoteric, classical diastereomeric salt resolution is complex. High-performance chiral chromatography is the standard for isolation.

Key Protocol: Chiral HPLC Isolation

-

Stationary Phase: Chiral CD-Ph (Phenylcarbamate derivative of cyclodextrin).

-

Mobile Phase: 0.5% KH₂PO₄ : Acetonitrile (65:35 v/v).

-

Elution Order: The (R)-enantiomer typically elutes before the (S)-enantiomer in reversed-phase cyclodextrin systems.

The Polymorphic Landscape (Fexofenadine HCl)[4][5][6][7]

While the free base exhibits limited polymorphism, Fexofenadine Hydrochloride (HCl) —the drug substance—exhibits a complex solvatomorphic landscape driven by its hydrogen-bonding capacity.

Primary Polymorphs

| Form Designation | State | Thermal Behavior (DSC) | Stability Profile |

| Form I | Anhydrous | Endotherm onset ~196–199°C | Thermodynamically Stable. Preferred for solid oral dosage forms. Resistant to moisture at ambient RH. |

| Form II | Hydrate | Endotherm onset ~124–126°C | Metastable. Formed via water-mediated transition (wet granulation). Dehydrates to amorphous or Form I upon heating. |

| Form A | Anhydrous | Endotherm ~142°C | Often associated with specific solvent systems (Methanol/Butanone). Less common in commercial batches. |

| Amorphous | Non-crystalline | Glass Transition (Tg) ~70°C | High solubility but hygroscopic. Requires stabilization (e.g., solid dispersion). |

Thermodynamic Phase Transition

The transition between Form I and Form II is the critical quality attribute (CQA) in manufacturing.

-

Mechanism: Water acts as a plasticizer and crystal lattice intruder.

-

Risk: Wet granulation with >15% w/w water induces a rapid conversion from Form I (Anhydrous) to Form II (Hydrate).

-

Impact: Form II has a lower melting point and distinct dissolution kinetics, potentially altering bioavailability.

Visualization: Phase Control & Workflow

The following diagram illustrates the critical decision pathways for isolating the (S)-enantiomer and controlling the salt polymorphism.

Caption: Workflow for (S)-Fexofenadine isolation and thermodynamic cycle between Anhydrous Form I and Hydrate Form II.

Experimental Protocols

Protocol A: Crystallization of Anhydrous (S)-Fexofenadine HCl (Form I)

Objective: To obtain the thermodynamically stable anhydrous salt of the S-isomer.

-

Preparation: Dissolve 10g of isolated (S)-Fexofenadine free base in 80 mL of Ethyl Acetate (EtOAc).

-

Why EtOAc? It promotes the anhydrous habit compared to aqueous alcohols.

-

-

Salification: Heat solution to 40°C. Slowly add 1.1 equivalents of HCl (dissolved in isopropanol) dropwise.

-

Control Point: Maintain temperature >35°C to prevent premature precipitation of metastable solvates.

-

-

Nucleation: Seed with 0.1% w/w pure Form I crystals (if available) at 35°C.

-

Cooling: Cool to 0–5°C at a rate of 0.5°C/min.

-

Causality: Slow cooling allows for organized lattice packing, favoring the denser Form I over kinetic amorphous forms.

-

-

Isolation: Filter under nitrogen atmosphere (to prevent moisture uptake). Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Characterization & Validation

Every batch must be self-validated using the following criteria:

-

PXRD (Powder X-Ray Diffraction):

-

Form I Signature: Look for characteristic peaks at 2θ = 14.2°, 15.0°, 17.9°, and 20.0° .[4]

-

Form II (Impurity) Check: Ensure absence of peaks at 2θ = 7.7° and 11.2° .

-

-

DSC (Differential Scanning Calorimetry):

-

Run at 10°C/min.

-

Pass Criteria: Single endotherm onset >193°C.

-

Fail Criteria: Low-temperature endotherm (100–130°C) indicates hydrate contamination.

-

References

-

Kumar, L., et al. (2015). The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: a brief, practical introduction, with fexofenadine hydrochloride as example. Journal of Pharmacy and Pharmacology. Link

-

Miura, M., et al. (2007).[2] Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Link

-

Henton, D., et al. (2004). Polymorphism in fexofenadine hydrochloride.[5][6][7][8][9] Advanced Drug Delivery Reviews.[6] Link

-

Gong, X., et al. (2021). Solid Form and Phase Transformation Properties of Fexofenadine Hydrochloride during Wet Granulation Process.[4] Molecules (MDPI). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3348, Fexofenadine.Link

Sources

- 1. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Solid Form and Phase Transformation Properties of Fexofenadine Hydrochloride during Wet Granulation Process [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2003011295A1 - Fexofenadine polymorph - Google Patents [patents.google.com]

- 8. The determination of crystal structures of active pharmaceutical ingredients from X-ray powder diffraction data: a brief, practical introduction, with fexofenadine hydrochloride as example - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

Introduction: Fexofenadine and the Significance of Chirality

An In-Depth Technical Guide to the H1 Receptor Binding Affinity of (S)-Fexofenadine

Fexofenadine is a second-generation antihistamine widely prescribed for the symptomatic relief of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria.[1] As the active carboxylic acid metabolite of terfenadine, it offers a significant safety advantage by avoiding the cardiac toxicity associated with the parent drug.[2] Fexofenadine functions as a potent and highly selective antagonist of the histamine H1 receptor.[3][4]

A critical, yet often overlooked, aspect of fexofenadine's pharmacology is its stereochemistry. The molecule is synthesized and administered as a racemic mixture, meaning it consists of an equal-parts combination of two non-superimposable mirror-image isomers, or enantiomers: (R)-Fexofenadine and (S)-Fexofenadine.[5] While these enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement can lead to distinct pharmacological and pharmacokinetic profiles. This guide provides a detailed technical examination of the binding affinity of the (S)-Fexofenadine enantiomer to the histamine H1 receptor, a crucial parameter for understanding its therapeutic efficacy.

Caption: Logical relationship of racemic fexofenadine and its constituent enantiomers.

The Molecular Target: Histamine H1 Receptor Signaling

The histamine H1 receptor is the primary molecular target for fexofenadine and belongs to the largest superfamily of membrane proteins in the human genome: the G-protein-coupled receptors (GPCRs).[6][7] Specifically, the H1 receptor is coupled to the Gq/11 family of G-proteins.[7]

Upon binding of its endogenous ligand, histamine, the H1 receptor undergoes a conformational change that activates the associated G-protein.[8][9] This activation initiates a well-defined signaling cascade:

-

The activated Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[10][11]

-

The Gαq-GTP complex activates the enzyme Phospholipase C (PLC).[7][11]

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11]

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates downstream targets, leading to the physiological responses associated with allergy and inflammation, such as smooth muscle contraction and increased vascular permeability.[12]

Fexofenadine acts as an "inverse agonist" rather than a simple antagonist.[3][13] This means it preferentially binds to and stabilizes the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and thereby preventing both constitutive (baseline) receptor activity and histamine-induced activation.[3]

Caption: Signaling cascade of the Histamine H1 receptor and the inhibitory point of Fexofenadine.

Enantioselectivity in Fexofenadine's Pharmacology

In drug development, it is crucial to assess the activity of individual enantiomers, as they can exhibit different binding affinities, efficacies, and pharmacokinetic properties. For fexofenadine, clinical pharmacology reviews submitted to the FDA indicate that the (R) and (S) enantiomers possess similar potency in binding to histamine H1 receptors.[2]

The more significant distinction between the enantiomers lies in their pharmacokinetics. Following oral administration of the racemate, plasma concentrations of (R)-fexofenadine are consistently observed to be about 1.5-fold higher than those of the (S)-enantiomer.[5] This disparity is not due to differences in metabolism but is attributed to stereoselective affinity for drug transporters, particularly the organic anion transporting polypeptide (OATP) family, which mediates its absorption and disposition.[5] Therefore, while the direct interaction with the H1 receptor is comparable, the bioavailability and systemic exposure of the two enantiomers differ, a key consideration for clinical pharmacology.

Quantifying Receptor-Ligand Interactions

The strength of the interaction between a ligand like (S)-Fexofenadine and its receptor is quantified by its binding affinity. This is typically reported as an equilibrium dissociation constant (Kd) or an inhibition constant (Ki).[14]

-

Dissociation Constant (Kd): This value represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[14]

-

Inhibition Constant (Ki): This value represents the binding affinity of a competing ligand. It is derived from the IC50 value, which is the concentration of a competitor that displaces 50% of a radiolabeled ligand from the receptor.[15] A lower Ki indicates a more potent competitor and higher binding affinity.

The relationship between IC50 and Ki is described by the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[16] This calculation is fundamental for interpreting data from competitive binding assays.

Experimental Protocol: Determination of H1 Receptor Binding Affinity via Radioligand Competition Assay

The most common and robust method for determining the binding affinity of an unlabeled ligand like (S)-Fexofenadine is the radioligand competition binding assay. This protocol is a self-validating system that measures the ability of the test compound to displace a known high-affinity radioligand from the H1 receptor.

Causality Behind Experimental Choices:

-

Receptor Source: Human H1 receptors heterologously expressed in a stable cell line (e.g., HEK293 or CHO cells) are used to ensure a high-density, homogenous population of the target receptor, eliminating confounding variables from other receptor subtypes.[17]

-

Radioligand: [3H]-Mepyramine is a classic and well-characterized high-affinity antagonist radioligand for the H1 receptor, making it an ideal tool for competition assays.[16]

-

Non-Specific Binding Control: The inclusion of a high concentration of an unlabeled H1 antagonist (e.g., mianserin or even unlabeled fexofenadine) is critical to define non-specific binding—the portion of radioactivity that is not bound to the H1 receptor.[16] This is essential for calculating the specific binding that is being competed for.

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

1. Materials & Reagents:

-

HEK293 cell pellet expressing human H1 receptor

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

Radioligand: [3H]-Mepyramine

-

Test Compound: (S)-Fexofenadine

-

Non-specific binding agent: Mianserin or unlabeled Fexofenadine HCl

-

96-well plates

-

GF/C filter mats (pre-soaked in 0.3-0.5% polyethyleneimine)

-

Scintillation fluid

-

Microplate scintillation counter

2. Membrane Preparation:

-

Thaw the frozen cell pellet on ice.

-

Resuspend the pellet in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[18]

-

Homogenize the cell suspension using a Polytron or Dounce homogenizer until fully dispersed. This step is crucial for lysing the cells and making the membrane-bound receptors accessible.

-

Centrifuge the homogenate at ~500 x g for 10 minutes at 4°C to remove nuclei and intact cells.[17]

-

Transfer the supernatant to a new tube and centrifuge at ~30,000 x g for 30 minutes at 4°C to pellet the cell membranes.[17]

-

Discard the supernatant, resuspend the membrane pellet in fresh binding buffer, and repeat the high-speed centrifugation. This wash step removes cytosolic contaminants.

-

Resuspend the final pellet in a known volume of binding buffer.

-

Determine the protein concentration using a standard method like the BCA assay. The protein concentration is needed to ensure consistent amounts of receptor are used in each assay well.

3. Competition Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of (S)-Fexofenadine.

-

Add the following to each well in order:

-

Binding Buffer

-

Test Compound: Add serial dilutions of (S)-Fexofenadine (typically from 10⁻¹¹ M to 10⁻³ M). For non-specific binding wells, add a high concentration of mianserin (e.g., 10 µM). For total binding wells, add buffer.

-

Radioligand: Add [3H]-Mepyramine at a final concentration near its Kd (e.g., 2-5 nM).[16]

-

Membrane Homogenate: Add the prepared membranes (e.g., 10-20 µg of protein per well).

-

-

Incubate the plate for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[17][18]

-

Terminate the reaction by rapid vacuum filtration through the PEI-treated GF/C filter mat, separating the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioactivity.[18]

-

Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on the filters using a microplate scintillation counter.

4. Data Analysis:

-

Calculate the specific binding for each well by subtracting the average counts from the non-specific binding wells from the total counts.

-

Plot the percentage of specific binding against the log concentration of (S)-Fexofenadine.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation as described in Section 4.

Binding Affinity Data for Fexofenadine

Precise, peer-reviewed binding data for the individual (S)-enantiomer is not widely published. However, data for the racemic fexofenadine hydrochloride serves as an excellent and clinically relevant proxy, given the similar binding potency of the two enantiomers.[2]

| Compound | Receptor | Binding Parameter | Value | Source |

| Fexofenadine HCl (Racemate) | Human Histamine H1 | Ki (Inhibition Constant) | 10 nM | Abcam |

Interpretation: A Ki value of 10 nM indicates that fexofenadine has a high affinity for the H1 receptor. This potent binding is consistent with its clinical efficacy at standard therapeutic doses. The strength of this interaction underpins its ability to effectively compete with histamine and stabilize the inactive state of the receptor, thereby preventing the downstream signaling that causes allergic symptoms.

Conclusion and Implications for Drug Development

This technical guide has detailed the molecular interactions between (S)-Fexofenadine and the histamine H1 receptor. The key takeaways for researchers and drug development professionals are:

-

(S)-Fexofenadine is a high-affinity inverse agonist of the H1 receptor. Its potency is derived from a strong binding interaction, quantified by a Ki value in the low nanomolar range.

-

Binding potency is similar between the (S) and (R) enantiomers. The primary pharmacological differences arise from stereoselective pharmacokinetics, not receptor affinity.[2][5]

-

Robust experimental design is paramount. The use of radioligand competition binding assays with appropriate controls is the gold standard for accurately determining binding affinity, providing essential data for a compound's pharmacological profile.

Understanding the precise binding affinity is not merely an academic exercise. It is a cornerstone of drug design, enabling the correlation of molecular interaction with cellular and clinical effects, guiding dose selection, and providing a benchmark for the development of future generations of antihistamines with potentially improved affinity and kinetic profiles.

References

-

Square Pharmaceuticals PLC. (n.d.). Fexo | 120 mg | Tablet. MedEx. Retrieved from [Link]

-

Siddiqui, M. A., & Bista, D. (2023). Fexofenadine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Karakus, E., et al. (2025). Comparison of new secondgeneration H1 receptor blockers with some molecules; a study involving DFT, molecular docking, ADMET, biological target and activity. Journal of Molecular Structure, 1311, 138249. Retrieved from [Link]

-

Tashiro, M., et al. (2020). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International Journal of Molecular Sciences, 21(11), 3969. Retrieved from [Link]

-

Juergens, U. R. (2006). New evidence of H1-receptor independent COX-2 inhibition by fexofenadine HCl in vitro. Allergy, 61(11), 1367–1368. Retrieved from [Link]

-

Renata PLC. (n.d.). Fenadin | 30 mg/5 ml | Suspension. MedEx. Retrieved from [Link]

-

Wedi, B. (2010). Fexofenadine as H1 receptor antagonist of the new generation: A review. MMW - Fortschritte der Medizin, 152(Suppl 4), 93-101. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1999). Allegra Clinical Pharmacology Biopharmaceutics Review Part 1. accessdata.fda.gov. Retrieved from [Link]

-

YouTube. (2025). Pharmacology of Fexofenadine. Retrieved from [Link]

-

Akamine, Y., & Miura, M. (2018). An update on the clinical pharmacokinetics of fexofenadine enantiomers. Expert Opinion on Drug Metabolism & Toxicology, 14(4), 429-434. Retrieved from [Link]

-

Al-Sultan, M. S., & Rawas-Qalaji, M. M. (2024). Clinical Pharmacokinetics of Fexofenadine: A Systematic Review. Pharmaceuticals, 17(1), 1. Retrieved from [Link]

-

Ryder, S. P., et al. (2019). How to measure and evaluate binding affinities. eLife, 8, e42326. Retrieved from [Link]

-

Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

-

Hattori, K., et al. (2013). Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. PLoS ONE, 8(11), e78831. Retrieved from [Link]

-

Bio-protocol. (n.d.). Radioligand binding assay. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fexofenadine Hydrochloride?. Retrieved from [Link]

-

Bosma, R., et al. (2018). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 61(17), 7859–7871. Retrieved from [Link]

-

Gosh, A., et al. (2023). Biochemistry, G Protein Coupled Receptors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Wikipedia. (n.d.). Histamine H1 receptor. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Small Molecule Pathway Database (SMPDB). (2017). Histamine H1 Receptor Activation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Fexo | 120 mg | Tablet | ফেক্সো ১২০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 4. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. An update on the clinical pharmacokinetics of fexofenadine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 11. SMPDB [smpdb.ca]

- 12. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fenadin | 30 mg/5 ml | Suspension | ফেনাডিন ৩০ মি.গ্রা./৫ মি.লি. সাসপেনশন | Renata PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]

- 14. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 15. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Application Note: Stereoselective HPLC Separation of Fexofenadine Enantiomers

Topic: HPLC method for chiral separation of fexofenadine enantiomers Content Type: Application Note & Protocol Audience: Senior Researchers, Analytical Scientists, Drug Development Professionals

Advanced Protocols for Bioanalysis and Quality Control

Executive Summary

Fexofenadine, a second-generation H1-receptor antagonist, is marketed as a racemate. However, its pharmacokinetics exhibit stereoselectivity due to chiral discrimination by transport proteins such as OATP2B1 and P-glycoprotein (P-gp).[1] The (R)-enantiomer typically demonstrates higher plasma exposure than the (S)-enantiomer.[2] Consequently, robust analytical methods for resolving these enantiomers are critical for pharmacokinetic (PK) profiling and quality control (QC).

This guide details two distinct, validated HPLC protocols for the chiral separation of fexofenadine. Unlike generic screening approaches, these protocols address the specific zwitterionic challenges of fexofenadine, utilizing Phenylcarbamate-Cyclodextrin (Chiral CD-Ph) and Macrocyclic Antibiotic (Chirobiotic V) stationary phases.

Scientific Background & Significance

The Chirality of Fexofenadine

Fexofenadine contains a single chiral center at the benzylic carbon. While both enantiomers exhibit antihistaminic activity, their disposition in the body differs significantly.

-

(R)-Fexofenadine: Higher affinity for OATP2B1 uptake transporters; often results in ~1.5-fold higher AUC in plasma.

-

(S)-Fexofenadine: More susceptible to P-gp mediated efflux in the gut lumen.[1][2][3]

Analytical Challenges

Fexofenadine is amphoteric (zwitterionic), containing both a carboxylic acid and a tertiary amine. This leads to:

-

Solubility Issues: Poor solubility in non-polar organic solvents (limiting Normal Phase options).

-

Peak Tailing: Strong interaction with residual silanols on silica-based columns.

-

Method Selection: Traditional polysaccharide columns (e.g., Chiralpak AD) often require specific additives (TFA/DEA) that may be incompatible with MS detection.

Method Development Strategy

The choice of method depends on the analytical goal (Sensitivity vs. Capacity) and the detector (UV vs. MS).

Figure 1: Decision matrix for selecting the optimal chiral separation protocol based on sample matrix and detection requirements.

Protocol A: Reverse Phase Separation on Chiral CD-Ph

Status: Gold Standard for HPLC-UV

Mechanism: Inclusion complexation combined with hydrogen bonding. The phenylcarbamate derivative of

Chromatographic Conditions

| Parameter | Specification |

| Column | Chiral CD-Ph (5 |

| Stationary Phase | Phenylcarbamate derivatized |

| Mobile Phase | 0.5 M KH |

| Flow Rate | 0.5 mL/min |

| Temperature | 25°C (Ambient) |

| Detection | UV @ 220 nm |

| Injection Volume | 20 |

| Run Time | ~25 minutes |

Step-by-Step Execution

-

Buffer Preparation: Dissolve KH

PO -

Column Conditioning: Equilibrate the column with the mobile phase for at least 60 minutes at 0.5 mL/min. Ensure the baseline is stable.

-

Sample Preparation:

-

Stock: Dissolve Fexofenadine HCl in Methanol (1 mg/mL).

-

Working Standard: Dilute with Mobile Phase to 10

g/mL.

-

-

System Suitability Testing (SST):

-

Inject the racemic standard.

-

Acceptance Criteria: Resolution (

) > 1.5; Tailing Factor ( -

Note: The (R)-enantiomer typically elutes second, but this must be confirmed with a pure standard if available.

-

Performance Characteristics

-

Linearity: 25 – 625 ng/mL (Plasma matrix).

-

LOD: ~10 ng/mL.

-

Separation Factor (

): Typically > 1.2.[4]

Protocol B: LC-MS Compatible Separation on Chirobiotic V

Status: Preferred for PK/PD Studies (LC-MS/MS) Mechanism: Macrocyclic antibiotic (Vancomycin) phase. Operates via multiple interaction mechanisms (inclusion, H-bonding, ionic interaction) and is highly compatible with volatile buffers.

Chromatographic Conditions

| Parameter | Specification |

| Column | Chirobiotic V (5 |

| Stationary Phase | Vancomycin bonded silica |

| Mobile Phase | Methanol : Acetic Acid : Triethylamine (100 : 0.1 : 0.1 v/v) |

| Mode | Polar Ionic Mode (PIM) |

| Flow Rate | 1.0 mL/min |

| Temperature | 20 - 25°C |

| Detection | MS/MS (ESI Positive Mode) |

| Transitions | m/z 502.3 |

Step-by-Step Execution

-

Mobile Phase Prep: Mix HPLC-grade Methanol with Acetic Acid and TEA. Crucial: The acid/base ratio controls selectivity. Excess acid decreases retention; excess base increases retention.

-

Equilibration: Flush column with 100% Methanol for 10 mins, then Mobile Phase for 30 mins.

-

Optimization:

-

If resolution is poor, lower the temperature to 10-15°C. Vancomycin separations are often enthalpy-driven and improve at lower temperatures.

-

-

Sample Injection: Inject 5-10

L of extracted plasma sample.

Critical Analysis & Troubleshooting

Mechanism of Chiral Recognition

Understanding the molecular interaction is key to troubleshooting.

Figure 2: Mechanistic interactions driving enantioselectivity on Cyclodextrin (Protocol A) vs. Vancomycin (Protocol B) phases.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Loss of Resolution | Column fouling (Protein buildup) | Wash column with 50:50 Water:Acetonitrile (Protocol A) or 100% MeOH (Protocol B). Use guard columns. |

| Peak Tailing | Secondary silanol interactions | Increase buffer strength (Protocol A) or TEA concentration (Protocol B) slightly (0.1% |

| Retention Drift | Temperature fluctuation | Use a column oven. Chiral separations are highly temperature-sensitive. |

| High Backpressure | Precipitation of buffer | Ensure mobile phase is filtered. Do not leave phosphate buffer in the system overnight (Protocol A). |

References

-

Validation of Chiral CD-Ph Method: Determination of fexofenadine enantiomers in human plasma with high-performance liquid chromatography.

-

Chirobiotic V Application: Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study.

-

Pharmacokinetics of Enantiomers: Clinical pharmacokinetics of fexofenadine enantiomers.

-

General Chiral Separation Strategies: Chiral HPLC Separations: A Guide to Method Development (Phenomenex).

Sources

Application Notes and Protocols for In Vivo Experimental Studies of (S)-Fexofenadine in Animal Models

Introduction: The Rationale for Stereospecific Investigation of Fexofenadine

Fexofenadine is a second-generation antihistamine widely used for the symptomatic relief of allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria.[1][2] It is the active carboxylic acid metabolite of terfenadine and functions as a selective antagonist of peripheral H1 receptors.[1][3] A key feature of fexofenadine is its non-sedating profile, attributed to its limited ability to cross the blood-brain barrier.[3]

Fexofenadine is a chiral molecule and is administered as a racemic mixture of (R)- and (S)-enantiomers.[4][5] Emerging evidence suggests that the enantiomers of fexofenadine exhibit stereoselective pharmacokinetics.[6][7][8] Studies in healthy human subjects have shown that after oral administration of racemic fexofenadine, the plasma concentration of (R)-fexofenadine is significantly higher than that of (S)-fexofenadine.[6] This difference is thought to be due to the differential interaction of the enantiomers with drug transporters, particularly the efflux transporter P-glycoprotein (P-gp).[6][8][9] It is hypothesized that (S)-fexofenadine has a greater affinity for P-gp, leading to increased efflux and lower plasma concentrations.[6]

While much of the existing preclinical and clinical data is based on the racemic mixture, a focused investigation of the individual (S)-enantiomer is crucial for a comprehensive understanding of its pharmacological and toxicological profile. This guide provides a detailed framework for conducting in vivo experimental studies of (S)-Fexofenadine in animal models, covering pharmacokinetic, pharmacodynamic, and toxicological endpoints.

Part 1: Pharmacokinetic Evaluation of (S)-Fexofenadine

The primary objective of pharmacokinetic (PK) studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of (S)-Fexofenadine. These studies are fundamental to determining appropriate dosing regimens for subsequent efficacy and safety studies.

Recommended Animal Models

The choice of animal model is critical and should be justified based on scientific rationale. Common species for PK studies include rats and dogs. Rats are a cost-effective model for initial PK screening, while dogs, being a non-rodent species, are often used in pre-IND (Investigational New Drug) studies due to their physiological similarities to humans in some aspects. Preclinical studies for the original fexofenadine approval involved both rats and dogs.[10]

| Species | Strain | Justification |

| Rat | Sprague-Dawley or Wistar | Widely used in toxicology and PK studies; historical data available for racemic fexofenadine.[11] |

| Dog | Beagle | A common non-rodent species for preclinical studies as required by regulatory agencies like the FDA.[12] |

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

This protocol outlines a typical single-dose PK study in rats.

Objective: To determine the pharmacokinetic profile of (S)-Fexofenadine after oral (PO) and intravenous (IV) administration.

Materials:

-

(S)-Fexofenadine (analytical grade)

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Vehicle for intravenous administration (e.g., saline, potentially with a solubilizing agent)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Cannulas for blood collection (e.g., jugular vein cannulation)

-

Metabolic cages for urine and feces collection

-

Analytical equipment: LC-MS/MS for enantioselective analysis

Workflow Diagram:

Caption: Workflow for a single-dose pharmacokinetic study of (S)-Fexofenadine in rats.

Step-by-Step Procedure:

-

Animal Preparation:

-

Acclimatize male Sprague-Dawley rats for at least one week.

-

For IV administration and serial blood sampling, surgically implant a jugular vein cannula and allow for a recovery period.

-

Fast animals overnight (12-18 hours) before dosing, with free access to water.

-

-

Dose Preparation and Administration:

-

Prepare a formulation of (S)-Fexofenadine in the appropriate vehicle. For example, a 10 mg/kg oral dose in rats has been used for racemic fexofenadine studies.[11]

-

Administer the dose via oral gavage (PO group) or intravenous bolus injection (IV group). A typical study would have n=6 rats per group.

-

-

Sample Collection:

-

Collect blood samples (approx. 0.2 mL) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

-

House a separate cohort of animals in metabolic cages to collect urine and feces over specified intervals (e.g., 0-8, 8-24, 24-48 hours).

-

-

Bioanalysis:

-

Develop and validate an enantioselective LC-MS/MS method for the quantification of (S)-Fexofenadine in plasma and urine.[13] Chiral columns, such as the Chirobiotic V, are often used for the separation of fexofenadine enantiomers.[13][14]

-

The method should be validated according to ICH guidelines for bioanalytical method validation.[15]

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

-

Key parameters to determine are listed in the table below.

-

| Parameter | Abbreviation | Description |

| Maximum Plasma Concentration | Cmax | The highest observed concentration in plasma. |

| Time to Cmax | Tmax | The time at which Cmax is observed. |

| Area Under the Curve | AUC | The total drug exposure over time. |

| Clearance | CL | The volume of plasma cleared of the drug per unit time. |

| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| Half-life | t1/2 | The time required for the concentration of the drug to decrease by half. |

| Bioavailability | F% | The fraction of an administered dose of unchanged drug that reaches the systemic circulation (calculated by comparing PO to IV AUC). |

Part 2: Pharmacodynamic Evaluation of (S)-Fexofenadine

Pharmacodynamic (PD) studies are designed to assess the pharmacological effects of (S)-Fexofenadine on the body. As an antihistamine, the primary PD endpoint is the antagonism of the H1 receptor.

Recommended Animal Models

Animal models of allergic rhinitis are suitable for evaluating the efficacy of (S)-Fexofenadine. Guinea pigs and rats are commonly used as they exhibit symptoms of experimental rhinitis that are predictive of human responses.[16][17]

| Model | Species | Inducing Agent | Endpoints |

| Allergic Rhinitis | Guinea Pig, Rat | Ovalbumin, Staphylococcal enterotoxin B | Sneezing, nasal scratching, nasal secretion, inflammatory cell infiltration.[18][19] |

| Histamine-induced Itching | Mouse | Intradermal Histamine | Scratching behavior. |

Experimental Protocol: Allergic Rhinitis Model in Guinea Pigs

Objective: To evaluate the efficacy of (S)-Fexofenadine in reducing the symptoms of allergic rhinitis in an actively sensitized guinea pig model.

Materials:

-

(S)-Fexofenadine

-

Ovalbumin (OVA) - sensitizing and challenging agent

-

Aluminum hydroxide - adjuvant

-

Male Dunkin-Hartley guinea pigs

-

Nasal lavage equipment

-

Histology supplies

Workflow Diagram:

Caption: Workflow for evaluating (S)-Fexofenadine in a guinea pig model of allergic rhinitis.

Step-by-Step Procedure:

-

Sensitization:

-

Sensitize guinea pigs by intraperitoneal (i.p.) injection of OVA mixed with aluminum hydroxide adjuvant on days 1 and 8.

-

-

Drug Administration and Nasal Challenge:

-

On day 15, administer (S)-Fexofenadine or vehicle orally to different groups of sensitized animals.

-

One hour after drug administration, challenge the animals by intranasal instillation of OVA solution.

-

-

Symptom Assessment:

-

Immediately after the challenge, observe and count the number of sneezes and nasal scratching movements for a defined period (e.g., 15-30 minutes).

-

-

Inflammatory Marker Analysis:

-

At a later time point (e.g., 24 hours post-challenge), perform a nasal lavage to collect fluid.

-

Analyze the nasal lavage fluid for inflammatory cell counts (e.g., eosinophils, neutrophils) and levels of inflammatory mediators (e.g., histamine, leukotrienes).

-

-

Histopathology:

-

Euthanize the animals and collect nasal tissues.

-

Process the tissues for histopathological examination to assess inflammatory cell infiltration in the nasal mucosa.

-

Part 3: Preclinical Safety and Toxicology Evaluation

Toxicology studies are essential to identify potential adverse effects of (S)-Fexofenadine. These studies are conducted in compliance with Good Laboratory Practices (GLP) as per regulatory guidelines.[20] The FDA provides guidance on preclinical safety evaluation.[21][22]

Recommended Studies

A standard toxicology program for a new chemical entity would include:

-

Acute Toxicity: To determine the effects of a single high dose.

-

Repeated-Dose Toxicity: To evaluate the effects of sub-chronic (e.g., 28-day) and chronic (e.g., 6-month) administration in both a rodent (rat) and a non-rodent (dog) species.[12]

-

Genotoxicity: A battery of in vitro (e.g., Ames test, chromosome aberration test) and in vivo (e.g., micronucleus test) assays to assess mutagenic and clastogenic potential. Fexofenadine has been shown to be non-genotoxic.[12]

-

Reproductive and Developmental Toxicity: To assess effects on fertility and embryonic-fetal development.[12][23]

Protocol Outline: 28-Day Repeated-Dose Oral Toxicity Study in Rats

Objective: To assess the potential toxicity of (S)-Fexofenadine following daily oral administration for 28 days in rats.

Materials:

-

(S)-Fexofenadine

-

Vehicle

-

Sprague-Dawley rats (equal numbers of males and females)

-

Clinical pathology and histopathology equipment

Study Design:

-

Groups: Typically, three dose groups (low, mid, high) and a vehicle control group. A high-dose recovery group may also be included.

-

Animals: 10 rats/sex/group.

-

Administration: Daily oral gavage for 28 consecutive days.

-

Duration: 28-day dosing period, followed by a 14-day recovery period for designated groups.

Workflow Diagram:

Caption: Workflow for a 28-day repeated-dose toxicity study.

Endpoints and Assessments:

-

In-life Observations: Clinical signs of toxicity, body weight, and food consumption.

-

Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.

-

Terminal Procedures:

-

Gross necropsy of all animals.

-

Organ weight measurements.

-

Collection of a comprehensive set of tissues for histopathological examination.

-

Conclusion

The protocols outlined in this guide provide a robust framework for the in vivo evaluation of (S)-Fexofenadine. By systematically investigating its pharmacokinetic, pharmacodynamic, and toxicological properties, researchers can build a comprehensive data package to understand the specific contributions of this enantiomer to the overall profile of racemic fexofenadine. Such studies are essential for informing clinical development and optimizing therapeutic use.

References

- N/A

-

Fexofenadine and Terfenadine are therapeutic against inflammatory bowel diseases. (2019). bioRxiv. [Link]

-

Pharmacokinetics of fexofenadine following LPS administration to rats. (2010). ResearchGate. [Link]

-

(PDF) Validated LC Method, with a Chiral Mobile Phase, for Separation of the Isomers of Fexofenadine Hydrochloride. (n.d.). ResearchGate. [Link]

-

Fexofenadine. (2024). StatPearls - NCBI Bookshelf. [Link]

-

Pharmacology Review(s). (2007). accessdata.fda.gov. [Link]

-

Enantioselective Drug Recognition by Drug Transporters. (2018). MDPI. [Link]

- N/A

-

Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI. [Link]

-

Fexofenadine: uses, dosing, warnings, adverse events, interactions. (n.d.). MedCentral. [Link]

-

27 Analytical Method for Estimation of Fexofenadine in Formulation-A Review. (2023). Ideal Publication. [Link]

- N/A

-

Enantioselective disposition of fexofenadine with the P-glycoprotein inhibitor verapamil. (n.d.). PMC - NIH. [Link]

- N/A

-

Animal models of allergic rhinitis. (2000). PubMed. [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

- N/A

-

DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF MONTELUKAST AND FEXOFENADINE IN TABLET DOSAGE FORM. (n.d.). IJSDR. [Link]

-

S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (2022). FDA. [Link]

-

Allegra-D 24 hr (fexofenadine HCI 180 mg and pseudoephedrine HCI 240 mg). (2003). accessdata.fda.gov. [Link]

-

Clinical pharmacokinetics of fexofenadine enantiomers. (2010). PubMed. [Link]

-

Establishment of a new animal model of allergic rhinitis with biphasic sneezing by intranasal sensitization with Staphylococcal enterotoxin B. (2015). Spandidos Publications. [Link]

- N/A

- N/A

- N/A

- N/A

-

Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study. (2020). PubMed. [Link]

-

[Research progress of animal model of allergic rhinitis]. (2016). PubMed. [Link]

-

Method Development and Validation for the Simultaneous Determination of Fexofenadine Hydrochloride and Montelukast Sodium in Dru. (n.d.). SciSpace. [Link]

- N/A

- N/A

-

ALLEGRA®-D (fexofenadine hydrochloride/pseudoephedrine hydrochloride). (n.d.). [Product Monograph Template - Standard]. [Link]

- N/A

- N/A

-

Effect of fluoxetine on the enantioselective pharmacokinetics of fexofenadine in parturients including in vivo and ex vivo. (n.d.). pA2 Online. [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

-

Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. [Link]

- N/A

- N/A

-

Animal Models of Allergic Rhinitis. (n.d.). Thieme E-Books & E-Journals. [Link]

- N/A

Sources

- 1. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medcentral.com [medcentral.com]

- 3. researchgate.net [researchgate.net]

- 4. ijsdr.org [ijsdr.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective disposition of fexofenadine with the P-glycoprotein inhibitor verapamil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of fexofenadine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. researchgate.net [researchgate.net]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. idealpublication.in [idealpublication.in]

- 15. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism [mdpi.com]

- 16. Animal models of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 18. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 19. [Research progress of animal model of allergic rhinitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 21. fda.gov [fda.gov]

- 22. S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals | FDA [fda.gov]

- 23. accessdata.fda.gov [accessdata.fda.gov]

How to dissolve (S)-Fexofenadine for in vitro experiments

Application Note: Dissolution and Handling of (S)-Fexofenadine for In Vitro Experiments

Introduction & Chemical Context

(S)-Fexofenadine is the pharmacologically active enantiomer of Fexofenadine, a second-generation H1-receptor antagonist. While typically administered as a racemate, the (S)-enantiomer is often isolated for specific mechanistic studies involving chiral recognition or transport (e.g., P-glycoprotein efflux).

The Solubility Challenge: Fexofenadine exists as a zwitterion at physiological pH (approx.[1][2] pH 7.4), possessing both a basic amine (pKa ~9.5) and an acidic carboxylic acid (pKa ~4.2). This zwitterionic nature creates a "U-shaped" solubility profile where the molecule is least soluble in the pH 4.0–8.0 range—precisely the range used for most in vitro cell culture experiments.

This protocol provides a validated method to solubilize (S)-Fexofenadine (typically supplied as the Hydrochloride salt) to ensure bioavailability in assay conditions while preventing "crash-out" (precipitation) events that compromise data integrity.

Solubility Profile & Solvent Compatibility

The following data summarizes the solubility limits of Fexofenadine HCl. These values apply to the (S)-enantiomer, as enantiomers share identical solubility properties in achiral solvents.

| Solvent | Solubility Limit (approx.)[2][3][4][5][6][7][8][9][10] | Suitability for In Vitro Stock | Notes |

| DMSO | ~25 mg/mL (46 mM) | High | Recommended vehicle. Hygroscopic; keep anhydrous. |

| Ethanol | ~12 mg/mL (22 mM) | Medium | Volatile; evaporation can alter concentration. |

| DMF | ~25 mg/mL (46 mM) | Low | Toxic to many cell lines; avoid if possible. |

| PBS (pH 7.2) | ~1 mg/mL (1.8 mM) | Very Low | Do not use for stock preparation. Risk of precipitation. |

| Water | < 1 mg/mL | N/A | Poor solubility due to zwitterionic state. |

Critical Calculation:

Molecular Weight (HCl salt): 538.13 g/mol

Target Stock Concentration: 10 mM is ideal (5.38 mg/mL), well within the DMSO solubility limit.

Protocol: Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock Solution (10 mM or 50 mM) in DMSO.

Materials:

-

(S)-Fexofenadine HCl (Solid powder)

-

Anhydrous DMSO (Dimethyl Sulfoxide), Cell Culture Grade (≥99.9%)

-

Amber glass vials (Borosilicate) – Fexofenadine is light-sensitive.

-

Vortex mixer

Step-by-Step Procedure:

-

Verification: Check the Certificate of Analysis (CoA) to confirm the salt form (usually HCl). If using Free Base, solubility in aqueous media will be significantly lower.

-

Weighing: Weigh approximately 5–10 mg of (S)-Fexofenadine into a sterile amber glass vial. Record the exact mass.

-

Calculation: Calculate the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

-

Dissolution: Add the calculated volume of anhydrous DMSO.

-

Mixing: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be crystal clear.

-

Troubleshooting: If particles persist, warm the vial slightly to 37°C in a water bath for 2–5 minutes, then vortex again.

-

-

Storage: Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C . Stable for up to 6 months.

Protocol: Working Solution & Media Dilution

Objective: Dilute the Master Stock into cell culture media without precipitating the compound or exceeding DMSO toxicity limits (typically <0.5% v/v).

The "Intermediate Dilution" Strategy: Directly spiking high-concentration DMSO stock into media can cause local precipitation at the injection site due to the rapid change in polarity. Use an intermediate step.

Workflow Diagram:

Procedure:

-

Thaw: Thaw the DMSO Master Stock at room temperature. Vortex to ensure homogeneity.

-

Define Final Concentration: Assume a target final assay concentration of 10 µM .

-

Prepare Intermediate (100 µM):

-

Dilute the 10 mM Stock 1:100 into a small volume of pre-warmed culture media (e.g., 10 µL Stock + 990 µL Media).

-

Crucial Action: Vortex immediately upon addition. Do not let the DMSO drop sit at the bottom.

-

-

Final Dilution (10 µM):

-

Add the Intermediate solution to your cell wells (e.g., 10 µL Intermediate + 90 µL Cell Suspension).

-

Final DMSO concentration will be 0.1%, which is generally non-toxic.

-

Critical Technical Considerations

A. pH-Dependent Solubility (The Zwitterion Trap)

(S)-Fexofenadine is least soluble between pH 4.0 and 8.0.[2][7]

-